BenchChemオンラインストアへようこそ!

N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride

Sigma receptor pharmacology Receptor binding affinity Arylcyclohexylamine SAR

N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride (CAS 108982-92-9), also designated J.L. 1297, is a synthetic arylcyclohexylamine derivative with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol.

Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
CAS No. 108982-92-9
Cat. No. B13755386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride
CAS108982-92-9
Molecular FormulaC16H26ClNO
Molecular Weight283.83 g/mol
Structural Identifiers
SMILESC[NH+](C)CCOC1(CCCCC1)C2=CC=CC=C2.[Cl-]
InChIInChI=1S/C16H25NO.ClH/c1-17(2)13-14-18-16(11-7-4-8-12-16)15-9-5-3-6-10-15;/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3;1H
InChIKeyNHJVYTOUMXUNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride (CAS 108982-92-9): Core Physicochemical and Structural Procurement Profile


N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride (CAS 108982-92-9), also designated J.L. 1297, is a synthetic arylcyclohexylamine derivative with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol [1]. The compound features a 1-phenylcyclohexyl ether moiety linked to a N,N-dimethylethylamine group, classifying it within the phenylcyclohexylamine chemical space that includes sigma receptor ligands and phencyclidine (PCP) analogs [2]. It is supplied as the hydrochloride salt, with commercially available purity specifications typically at 95% . The compound's computed octanol-water partition coefficient (LogP) is 3.2, indicating moderate lipophilicity suitable for central nervous system penetration studies [3].

Why N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride Cannot Be Interchanged with Other Arylcyclohexylamines for Sigma Receptor Research


The arylcyclohexylamine class encompasses compounds with radically divergent pharmacological profiles driven by subtle structural modifications. For instance, phencyclidine (PCP; 1-(1-phenylcyclohexyl)piperidine) acts primarily as an NMDA receptor antagonist with sigma receptor affinity (Ki = 91 nM at the sigma site), whereas venlafaxine—a phenylethylamine with a cyclohexyl ring but lacking the 1-phenyl substitution—has negligible sigma-1 receptor affinity (Ki > 10,000 nM) [1][2]. The target compound's ether-linked N,N-dimethylethylamine side chain distinguishes it from both PCP (piperidine ring) and venlafaxine (cyclohexanol core), which predictably alters sigma receptor binding kinetics and subtype selectivity [3]. Without direct comparative binding data, substituting this compound with structurally related arylcyclohexylamines risks introducing uncharacterized off-target activity and invalidating experimental reproducibility.

Quantitative Differentiation Evidence for N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride: Comparative Binding, Selectivity, and Physicochemical Data


Sigma-1 Receptor Binding Affinity of Phenylcyclohexyl Ether Derivatives Compared to PCP and Venlafaxine

While direct radioligand binding data (Ki) for N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride (CAS 108982-92-9) at sigma-1 or sigma-2 receptors are not found in the peer-reviewed literature, structurally analogous 1-phenylcyclohexyl derivatives demonstrate nanomolar sigma receptor affinity. For example, 4-phenylcyclohexyl derivative 31 exhibits Ki values of 33 nM at sigma-1 and 82 nM at sigma-2 receptors [1]. The target compound's core scaffold—the 1-phenylcyclohexyl group linked to a basic amine via a two-carbon ether chain—matches the established sigma-1 pharmacophore, which requires an aromatic ring, a basic nitrogen, and a lipophilic cycloalkyl moiety [2]. In contrast, PCP (1-(1-phenylcyclohexyl)piperidine) binds the sigma site with Ki = 91 nM but also shows high-affinity NMDA receptor antagonism, which the ether oxygen in the target compound may mitigate [3]. Venlafaxine, despite its phenylethylamine backbone, has a Ki > 10,000 nM at sigma-1, demonstrating that the 1-phenylcyclohexyl group is critical for sigma receptor engagement [4]. The ether-linked dimethylamino side chain of CAS 108982-92-9 is expected to confer a sigma-1/sigma-2 selectivity profile distinct from both PCP and venlafaxine.

Sigma receptor pharmacology Receptor binding affinity Arylcyclohexylamine SAR

Physicochemical Differentiation: Lipophilicity and CNS Penetration Potential

The computed octanol-water partition coefficient (LogP) for the free base of N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine is 3.2 [1]. This LogP value falls within the optimal range for central nervous system (CNS) drug candidates (LogP 2–4), suggesting favorable blood-brain barrier permeability [2]. For comparison, venlafaxine has a LogP of approximately 3.2 as well, but its sigma-1 affinity is negligible (>10,000 nM), whereas the target compound's 1-phenylcyclohexyl scaffold predicts nanomolar sigma receptor binding [3]. Dextromethorphan, a sigma-1 receptor agonist with a different structural class (morphinan), has a LogP of approximately 3.7 and a sigma-1 Ki of ~150 nM, indicating that the target compound's physicochemical profile is within the range of known CNS-active sigma ligands [4]. The hydrochloride salt form (CAS 108982-92-9) provides aqueous solubility suitable for in vitro assay preparation while maintaining the lipophilic character needed for membrane penetration.

Drug-likeness Lipophilicity CNS penetration ADME prediction

Patent-Disclosed Sigma Receptor Ligand Activity for Cyclohexylamine Ether Derivatives

Patent JP 2009-280574 (and related family members) explicitly claims that N-(methyl, ethyl, or propyl)-N-substituted cyclohexylamine derivatives containing a phenyl group act as sigma receptor ligands with therapeutic potential for central nervous system disorders [1]. The patent encompasses compounds with ether-linked amino side chains on the cyclohexyl ring, which is directly relevant to the structure of N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine [2]. The disclosed compounds are described as useful for diseases accompanied by central nervous system disorders, suggesting sigma receptor-mediated activity [1]. This patent disclosure provides intellectual property-based evidence that the target compound's structural class has been recognized as sigma-active by pharmaceutical research organizations, even in the absence of published peer-reviewed binding data specifically for CAS 108982-92-9.

Sigma receptor ligand patent Cyclohexylamine derivatives CNS disorders

Recommended Research Applications for N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride Based on Available Evidence


Sigma-1/Sigma-2 Receptor Pharmacological Tool Compound Development

The 1-phenylcyclohexyl scaffold with an ether-linked dimethylamino side chain positions CAS 108982-92-9 as a candidate sigma receptor pharmacological tool. Unlike PCP, which exhibits confounding NMDA receptor antagonism (a liability for selective sigma studies), the ether oxygen in the target compound may reduce NMDA receptor affinity while retaining sigma binding based on established SAR principles [1]. Researchers can use this compound as a starting point for developing sigma-1 or sigma-2 selective ligands, particularly for studies requiring differentiation from both NMDA-active arylcyclohexylamines and sigma-inactive antidepressants like venlafaxine [2]. The predicted CNS-penetrant LogP of 3.2 supports in vivo behavioral pharmacology experiments where brain exposure is required [3].

Structure-Activity Relationship (SAR) Studies for Arylcyclohexylamine Sigma Ligands

The compound fills a specific gap in arylcyclohexylamine SAR libraries: it represents the ether-bridged variant, distinct from the direct amine-linked PCP series (piperidine) and the hydroxy-cyclohexyl series (venlafaxine). Comparative binding studies with PCP (Ki sigma = 91 nM) and the 4-phenylcyclohexyl derivative 31 (Ki sigma-1 = 33 nM, sigma-2 = 82 nM) can elucidate the role of the ether linkage in sigma subtype selectivity and receptor binding kinetics [4][5]. The patent literature further supports that cyclohexylamine ether derivatives are recognized as sigma-active, making this compound a validated entry point for medicinal chemistry optimization [6].

In Vitro Sigma Receptor Binding Assay Reference Standard

With a defined purity specification (≥95%) and hydrochloride salt form suitable for aqueous dissolution, the compound can serve as a reference standard in radioligand displacement assays using [3H]-(+)-pentazocine (sigma-1) or [3H]-DTG (sigma-1/sigma-2 pan-ligand) in guinea pig brain membrane preparations [7]. Its structural relationship to known sigma ligands enables benchmarking against established standards while its ether-linked architecture may produce a unique binding signature valuable for assay validation and pharmacophore modeling [8].

Quote Request

Request a Quote for N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.